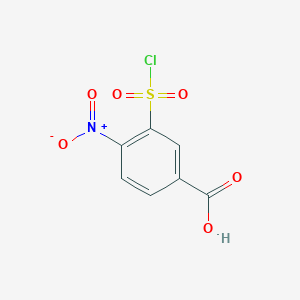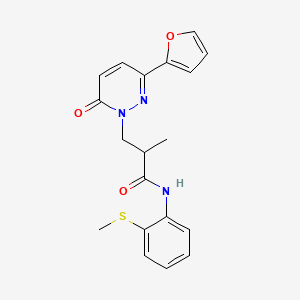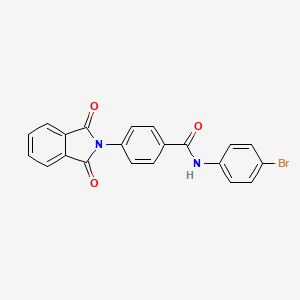
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, a compound’s description would include its systematic name, common name (if applicable), and its role or function in a biological, chemical, or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions required.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond arrangement, and any notable structural features.Chemical Reactions Analysis
This would involve an examination of the chemical reactions the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
Synthesis and Anticancer Activity
Compounds with structural similarities to the specified chemical have been synthesized for anticancer applications. For instance, derivatives of benzoquinazolinones were prepared and showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines, as well as on lymphocytes, suggesting potential therapeutic applications in cancer treatment (Nowak et al., 2014). Another study reported the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones demonstrating significant anticancer activity on HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds (Nowak et al., 2015).
Antimicrobial and Antifungal Activities
Novel derivatives of quinazolinone have shown significant antimicrobial and antifungal activities. Synthesized compounds were tested in vitro and exhibited notable antibacterial and antifungal effects, presenting a promising approach for the development of new antimicrobial agents (Patel & Patel, 2010).
Antiviral Activities
Research has been conducted on the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their antiviral activities against a range of respiratory and biodefense viruses. These studies reveal that certain compounds exhibit potent antiviral properties, making them potential candidates for antiviral drug development (Selvam et al., 2007).
PI3K Inhibitors and Anticancer Agents
Compounds with the quinazolinone structure have been proposed as novel PI3K inhibitors with anticancer activity. The synthesis and evaluation of these compounds have shown potent antiproliferative activities in vitro against several human cancer cell lines, suggesting their utility as anticancer agents (Shao et al., 2014).
Synthesis Techniques and Biological Studies
Various studies have developed synthesis techniques for creating sulfonamide derivatives of quinazolinones, which have been evaluated for their biological activities, including antimicrobial actions. These advancements in synthesis methods facilitate the exploration of quinazolinone derivatives for different biomedical applications (Patel et al., 2010).
安全和危害
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
未来方向
This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and uses.
I hope this general approach is helpful. If you have any specific questions about these topics, feel free to ask!
属性
CAS 编号 |
422288-18-4 |
|---|---|
产品名称 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide |
分子式 |
C21H29BrN4O3S |
分子量 |
497.45 |
IUPAC 名称 |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide |
InChI |
InChI=1S/C21H29BrN4O3S/c22-16-6-7-18-17(15-16)20(28)26(21(30)24-18)10-3-1-2-5-19(27)23-8-4-9-25-11-13-29-14-12-25/h6-7,15H,1-5,8-14H2,(H,23,27)(H,24,30) |
InChI 键 |
WZLWEYOVUZVDGD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



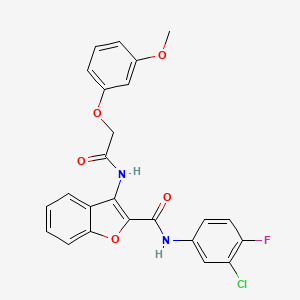
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
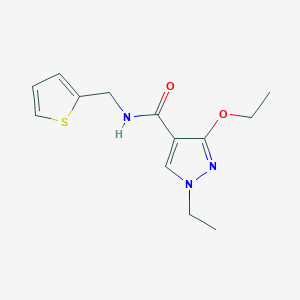
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)
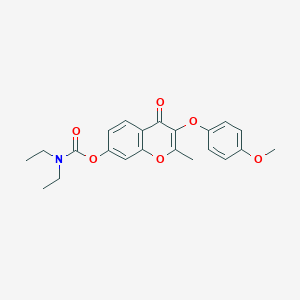
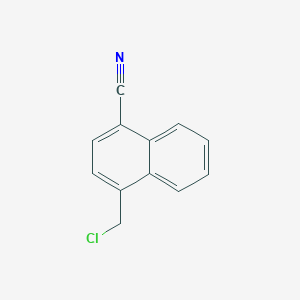
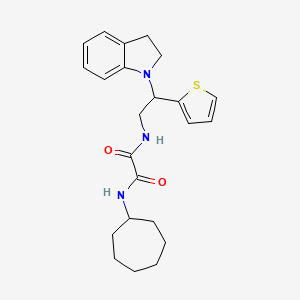
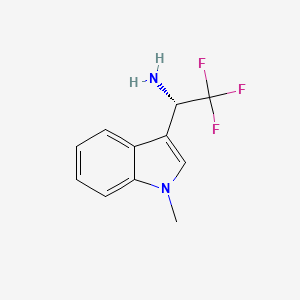
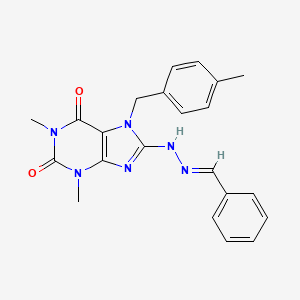
![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)
